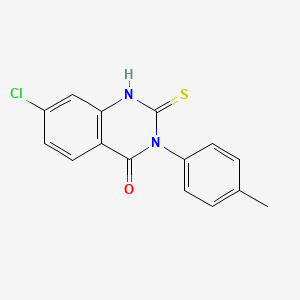

7-Chloro-3-(4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Description

Propriétés

IUPAC Name |

7-chloro-3-(4-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2OS/c1-9-2-5-11(6-3-9)18-14(19)12-7-4-10(16)8-13(12)17-15(18)20/h2-8H,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKKLIEBUYSWXJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-(4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves the condensation of 2-aminobenzamide with 4-methylbenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a polar solvent such as ethanol or methanol. The intermediate product is then treated with a chlorinating agent, such as thionyl chloride, to introduce the chloro group at the 7th position. Finally, the sulfanyl group is introduced by reacting the intermediate with a thiol reagent under basic conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production and minimize human error.

Types of Reactions:

Oxidation: The sulfanyl group in 7-Chloro-3-(4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo oxidation to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the chloro group or to convert the quinazolinone core to a dihydroquinazoline derivative.

Substitution: The chloro group can be substituted with various nucleophiles, such as amines or alkoxides, to form different derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophilic substitution reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of 7-Chloro-3-(4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved vary depending on the specific application of the compound.

Comparaison Avec Des Composés Similaires

Structural and Pharmacological Insights

Substitution with halogenated aryl groups (e.g., 3,4-dichlorophenyl in ) increases molecular weight and lipophilicity, which may influence bioavailability.

Position 2 Variations :

- The sulfanyl (-SH) group is common across analogues, but derivatives like the -(4-Cl-benzyl)thio group in introduce steric hindrance and electronic effects, altering reactivity.

Biological Activity: Quinazolinones with aryl/heteroaryl substituents (e.g., 4-(butan-2-yl)phenyl in ) are associated with antihypertensive activity via α1-adrenergic receptor blockade . The 2,3-dimethylphenyl variant () may exhibit anti-inflammatory properties, though this requires validation for the target compound.

Activité Biologique

7-Chloro-3-(4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a member of the quinazolinone family, notable for its diverse biological activities. This compound features a chloro group at the 7th position, a 4-methylphenyl group at the 3rd position, and a sulfanyl group at the 2nd position of the quinazolinone core. Its unique structure contributes to its potential therapeutic applications in various fields, including medicine and agriculture.

| Property | Value |

|---|---|

| IUPAC Name | 7-chloro-3-(4-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one |

| CAS Number | 13165-16-7 |

| Molecular Formula | C15H11ClN2OS |

| Molecular Weight | 302.78 g/mol |

| Boiling Point | 447.0 ± 55.0 °C (Predicted) |

| Density | 1.46 ± 0.1 g/cm³ (Predicted) |

| pKa | 10.36 ± 0.20 (Predicted) |

Anticancer Properties

Research indicates that 7-Chloro-3-(4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one exhibits significant anticancer activity. It has been shown to inhibit specific enzymes involved in cell proliferation, leading to reduced tumor growth in various cancer cell lines. For instance, studies have demonstrated its effectiveness against breast and colon cancer cells by inducing apoptosis and inhibiting cell cycle progression.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It shows efficacy against a range of bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. The mechanism of action is believed to involve disrupting the microbial cell membrane integrity and inhibiting essential metabolic pathways.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets within cells:

- Enzyme Inhibition : The compound inhibits enzymes critical for cellular processes, which can lead to cell death or reduced proliferation.

- Cell Membrane Interaction : Its lipophilic nature allows it to interact with cell membranes, disrupting their integrity and function.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability and induced apoptosis through caspase activation.

Case Study 2: Antimicrobial Activity

A separate study published in Phytotherapy Research assessed the antimicrobial properties against Staphylococcus aureus and Candida albicans. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating infections.

Comparison with Similar Compounds

To understand the unique properties of 7-Chloro-3-(4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one, it is useful to compare it with related compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 7-Chloro-3-phenylquinazolin-4-one | Lacks sulfanyl group; different reactivity | Weaker anticancer activity |

| 3-(4-Methylphenyl)-2-sulfanylquinazolin-4-one | Lacks chloro group; altered properties | Reduced antimicrobial efficacy |

| 7-Chloro-2-sulfanylquinazolin-4-one | Lacks 4-methylphenyl group; variation in activity | Lower overall biological activity |

Q & A

Q. Advanced

- Density Functional Theory (DFT) : Predicts vibrational frequencies and NMR chemical shifts for comparison with experimental data.

- Molecular docking : Evaluates binding interactions of the quinazolinone scaffold with target proteins (e.g., tankyrase inhibitors ).

- Crystallographic software : SHELX programs refine crystal structures, resolving ambiguities in electron density maps .

What strategies mitigate challenges in functionalizing the quinazolinone core?

Q. Advanced

- Protecting groups : Temporarily shield reactive sites (e.g., sulfanyl groups) during nitration or halogenation.

- Regioselective substitution : Use directing groups (e.g., methylphenyl) to control electrophilic attack positions.

- Microwave-assisted synthesis : Accelerates reactions, reducing decomposition risks for thermally sensitive intermediates .

How is the compound’s bioactivity evaluated in drug discovery contexts?

Q. Advanced

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing sulfanyl with thiadiazol groups) and assess inhibitory potency.

- Crystallographic analysis : Resolve co-crystal structures with target enzymes (e.g., human tankyrase 2) to guide rational design .

- In vitro assays : Measure IC₅₀ values against enzymatic targets, using HPLC or fluorescence-based readouts .

What analytical methods ensure purity and stability of the compound under storage?

Q. Basic

- HPLC : Monitors degradation products using a C18 column and UV detection at 254 nm.

- Thermogravimetric analysis (TGA) : Assesses thermal stability.

- Elemental analysis : Validates purity by comparing experimental vs. theoretical C/H/N/S content .

How do researchers address low yields in large-scale synthesis?

Q. Advanced

- Flow chemistry : Improves heat/mass transfer, enhancing reproducibility.

- Catalyst screening : Transition metal catalysts (e.g., Pd/C) optimize hydrogenation efficiency.

- Design of Experiments (DoE) : Identifies critical factors (e.g., solvent polarity, agitation rate) via factorial designs .

What role does the quinazolinone scaffold play in inhibitor design?

Advanced

The scaffold’s rigidity and hydrogen-bonding capacity make it ideal for targeting enzyme active sites. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.